molecular formula C10H12O3 B2438459 4-Isopropoxysalicylaldehyde CAS No. 52085-11-7

4-Isopropoxysalicylaldehyde

Cat. No.: B2438459
CAS No.: 52085-11-7
M. Wt: 180.203
InChI Key: NXEOENJLPLWXCN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropoxysalicylaldehyde can be synthesized through several methods. One common approach involves the etherification of salicylaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Starting Material: Salicylaldehyde

    Reagent: Isopropyl alcohol

    Catalyst: Acid (e.g., sulfuric acid)

    Conditions: Reflux the mixture at elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxysalicylaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 4-Isopropoxysalicylic acid

    Reduction: 4-Isopropoxysalicyl alcohol

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Isopropoxysalicylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropoxysalicylaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. These imines can further react with various nucleophiles, making the compound a versatile intermediate in organic synthesis. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Salicylaldehyde: The parent compound with a hydroxyl group at the second position.

    4-Hydroxybenzaldehyde: Similar structure but lacks the isopropoxy group.

    4-Methoxysalicylaldehyde: Contains a methoxy group instead of an isopropoxy group.

Comparison: 4-Isopropoxysalicylaldehyde is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to its analogs. This substitution can influence its reactivity, solubility, and potential applications. For example, the isopropoxy group can provide increased hydrophobicity, making the compound more suitable for certain organic reactions and applications in non-polar environments.

Properties

IUPAC Name

2-hydroxy-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEOENJLPLWXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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